N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The structure of this compound features a thiazole ring fused with an imidazole moiety, which is further substituted with various aromatic groups that enhance its pharmacological profile.
This compound can be classified as a thiazole derivative due to its structural components. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The specific classification of N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide places it within the broader category of bioactive heterocycles with potential applications in medicinal chemistry.
The synthesis of N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide typically involves several key steps:
Technical details regarding reaction conditions (temperature, solvent choice, and reaction time) can vary significantly based on the desired yield and purity.
The molecular formula of N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide is .
| Property | Value |
|---|---|
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide |
| InChI | InChI=1S/C22H28N3O2S/c1-27(25)22(24)20(19)21(23)18(16-14-15(17)26)12-11-13(10)8-9/h8-11,14H,12H2,(H,23,24)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N) |
The structure features a thiazole ring fused to an imidazole ring, which is further substituted by an ethoxyphenyl group and an acetamide moiety.
N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide participates in various chemical reactions typical of thiazole derivatives:
The mechanism of action for N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide involves its interaction with specific biological targets:
Data from preclinical studies indicate that this compound exhibits potential anticancer activity by disrupting these critical pathways.
The physical properties of N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide include:
Chemical properties include:
N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide has several scientific uses:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: